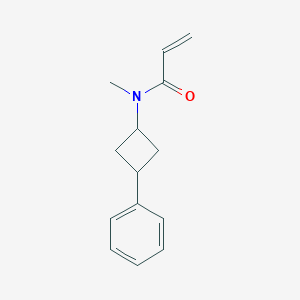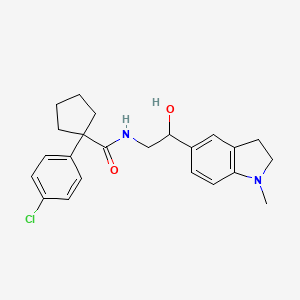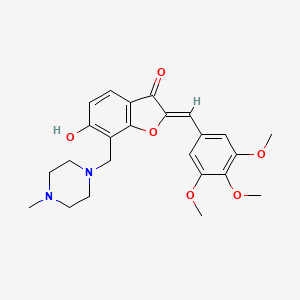
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MBQ-167, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4, which are involved in DNA replication and cell division. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of β-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low toxicity and high specificity for certain enzymes and proteins. However, it also has limitations, such as its poor solubility in water and its limited bioavailability.
将来の方向性
There are several future directions for N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide research, including exploring its potential therapeutic applications in other diseases, improving its solubility and bioavailability, and developing more potent and specific derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its effects on different cell types and tissues.
In conclusion, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide as a therapeutic agent.
合成法
The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multistep process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 2-amino-4-methylquinazoline to form the final product, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
科学的研究の応用
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-20-14-8-11(6-7-15(14)23-10)21-17(22)16-12-4-2-3-5-13(12)18-9-19-16/h6-9H,2-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKJVGQHUAPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

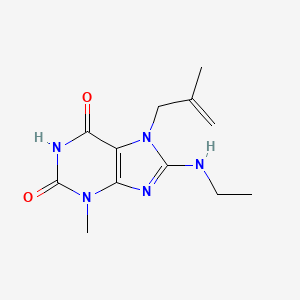
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2991923.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2991924.png)
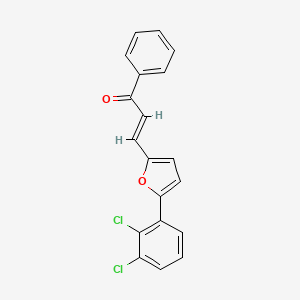
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2991930.png)
![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
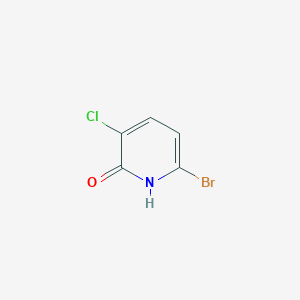

![N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2991936.png)
